REACTION_CXSMILES
|
[C:1](Cl)([C:3](Cl)=[O:4])=O.CS(C)=O.Cl[CH:12]([OH:17])[C:13]([CH3:16])([CH3:15])[CH3:14].CC1C=CC(S(O)(=O)=O)=[CH:23][CH:24]=1.[Cl:29]CCl>C(O)C.CCN(CC)CC>[Cl:29][CH2:14][C:13]([CH3:16])([CH3:15])[CH:12]([O:17][CH2:23][CH3:24])[O:4][CH2:3][CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(=O)Cl)Cl
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
153.8 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
1-chloro-2,2-dimethyl-propanol
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
ClC(C(C)(C)C)O
|
Name
|
|
Quantity
|
61 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCN(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic phase is washed with water (3×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo (17° C./75 mbar)
|
Type
|
CUSTOM
|
Details
|
The oil obtained
|
Type
|
TEMPERATURE
|
Details
|
the solution is heated
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo (19° C./32 mbar)
|
Type
|
DISTILLATION
|
Details
|
After distillation at 62-65° C. under 10 mbar, 8 g of compound (IVC)
|
Type
|
CUSTOM
|
Details
|
are obtained (yield: 68%)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
ClCC(C(OCC)OCC)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |